N-Desisopropyl delavirdine

描述

N-Desisopropyl delavirdine is a synthetic compound that belongs to the class of non-nucleoside reverse transcriptase inhibitors. It is a derivative of delavirdine, which is used in the treatment of human immunodeficiency virus infection. This compound is primarily used for scientific research and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a piperazine derivative with an indole compound under controlled conditions . The reaction typically requires the use of solvents such as dimethylformamide and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of N-Desisopropyl delavirdine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are often employed to enhance efficiency and scalability .

化学反应分析

Types of Reactions

N-Desisopropyl delavirdine undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used reducing agents.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated compounds .

科学研究应用

Chemistry

N-Desisopropyl delavirdine is utilized in various chemical studies:

- Metabolic Pathway Analysis : Researchers study the metabolic pathways of delavirdine and its metabolites to understand their chemical properties and interactions within biological systems.

- Reference Standards : It serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy, particularly for deuterium-labeled compounds, aiding in the analysis of drug metabolism.

Biology

In biological research, this compound plays a crucial role:

- Enzyme Interaction Studies : It is employed to investigate the interactions of delavirdine metabolites with various enzymes and receptors, which is essential for understanding their biological activity.

- Kinetics Studies : The compound is used in studies focused on enzyme kinetics and drug metabolism, providing insights into how drugs are processed in the body.

Medicine

The medical applications of this compound are vital for advancing HIV treatment:

- Pharmacokinetics and Pharmacodynamics : It is extensively studied to understand the pharmacokinetics (how the drug moves through the body) and pharmacodynamics (the effects of the drug on the body) of delavirdine and its metabolites .

- Clinical Trials : this compound has been involved in clinical trials assessing its efficacy and safety as part of HIV treatment regimens. For instance, studies have shown that it exhibits nonlinear pharmacokinetics at higher doses, indicating saturation of metabolic pathways .

Industry Applications

In pharmaceutical development, this compound is significant for:

- Drug Development : The compound is used in developing new antiviral drugs, optimizing synthetic routes for producing delavirdine and its derivatives.

- Quality Control : It plays a role in quality control processes for pharmaceutical products to ensure consistency and efficacy.

Table 1: Summary of Applications

| Application Area | Specific Uses |

|---|---|

| Chemistry | Metabolic pathway analysis, reference standards for spectroscopy |

| Biology | Enzyme interaction studies, kinetics studies |

| Medicine | Pharmacokinetics/pharmacodynamics studies, clinical trials |

| Industry | Drug development, quality control |

Case Study 1: Pharmacokinetic Analysis

In a study involving HIV-positive patients, the pharmacokinetics of delavirdine and its N-desisopropyl metabolite were analyzed using high-performance liquid chromatography (HPLC). Results indicated that while delavirdine was rapidly absorbed and metabolized, this compound constituted a minor component in circulation but demonstrated nonlinear kinetics at higher doses. This suggests that understanding its metabolism is crucial for optimizing dosing regimens in clinical settings .

Case Study 2: Efficacy Trials

The ACTG 260 trial investigated the anti-HIV activity of delavirdine monotherapy compared to other treatments. The trial highlighted that monitoring plasma concentrations of both delavirdine and its metabolites was essential for achieving therapeutic efficacy while minimizing resistance development. The results underscored the importance of this compound in understanding drug interactions and patient responses .

作用机制

N-Desisopropyl delavirdine exerts its effects by binding directly to the viral reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities . This disruption of the enzyme’s catalytic site prevents the replication of the virus, making it an effective inhibitor of viral replication . The molecular targets involved include the reverse transcriptase enzyme and associated pathways critical for viral replication .

相似化合物的比较

Similar Compounds

Delavirdine: The parent compound, used in the treatment of human immunodeficiency virus infection.

Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in combination therapy for human immunodeficiency virus infection.

Uniqueness

N-Desisopropyl delavirdine is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for the reverse transcriptase enzyme . These modifications also contribute to its improved metabolic stability and reduced potential for drug-drug interactions compared to other similar compounds .

生物活性

N-Desisopropyl delavirdine, a metabolite of the non-nucleoside reverse transcriptase inhibitor delavirdine, has garnered attention for its biological activity and potential implications in HIV treatment. This article delves into the compound's pharmacokinetics, metabolic pathways, and biological effects based on diverse research findings.

Overview of Delavirdine and Its Metabolite

Delavirdine is primarily used in the treatment of HIV-1 infection, functioning as a reverse transcriptase inhibitor. This compound (also known as desalkyl delavirdine) is formed through N-desalkylation, a key metabolic pathway that influences the drug's efficacy and safety profile. Understanding the biological activity of this metabolite is crucial for optimizing therapeutic strategies.

Absorption and Distribution

Studies indicate that delavirdine is rapidly absorbed following oral administration, with its pharmacokinetics exhibiting non-linear characteristics. The metabolism to this compound is significant, as it constitutes a minor yet critical component in circulation .

Excretion Profiles

The excretion of delavirdine and its metabolites is dose-dependent. Approximately 57-70% of radioactivity is eliminated through feces, while 25-36% is found in urine . This extensive metabolism includes various pathways such as amide bond cleavage and hydroxylation at specific positions on the molecule .

Inhibition of HIV-1 Replication

This compound exhibits antiviral activity comparable to its parent compound. Research shows that it effectively inhibits replication in peripheral blood lymphocytes infected with multiple primary HIV-1 isolates. The median effective concentration (EC50) for this inhibition has been reported at approximately 0.066 µM .

Interaction with Cytochrome P450 Enzymes

The role of circulating metabolites like this compound in drug-drug interactions (DDIs) is significant. Many inhibitors of cytochrome P450 enzymes have active metabolites that contribute to their overall inhibitory effects. For instance, studies suggest that this compound may also play a role in modulating P450 enzyme activity, although specific interactions require further elucidation .

Clinical Pharmacokinetics in HIV Patients

A study on the steady-state pharmacokinetics of delavirdine in HIV-positive patients revealed that both delavirdine and this compound maintain consistent kinetics over time. This stability suggests that monitoring these metabolites could be essential for effective treatment regimens .

Toxicological Assessments

Long-term studies have indicated potential toxicological effects associated with delavirdine administration, including increased thyroid gland weights in animal models. These findings highlight the need for careful consideration of both the parent drug and its metabolites when assessing safety profiles .

Summary of Research Findings

| Parameter | Delavirdine | This compound |

|---|---|---|

| Role | Non-nucleoside RT inhibitor | Active metabolite |

| EC50 (HIV-1) | 0.066 µM | Comparable efficacy |

| Main Metabolic Pathways | Amide bond cleavage | N-desalkylation |

| Excretion | 57-70% fecal | Minor component in circulation |

| Clinical Relevance | Steady-state kinetics | Important for therapeutic monitoring |

属性

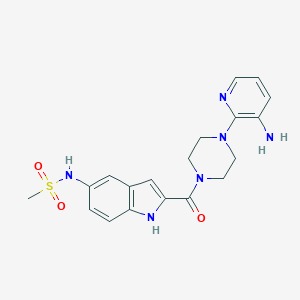

IUPAC Name |

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEFFPTUUPAKOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165133-86-8 | |

| Record name | N-Desisopropyl delavirdine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESISOPROPYL DELAVIRDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。